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molecular formula C6H4Br2N2O3 B1338018 2,6-Dibromo-3-methoxy-5-nitropyridine CAS No. 79491-46-6

2,6-Dibromo-3-methoxy-5-nitropyridine

Cat. No. B1338018
M. Wt: 311.92 g/mol
InChI Key: UHFLJHCYEBYJIT-UHFFFAOYSA-N
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Patent
US08273890B2

Procedure details

To 150 ml of concentrated sulfuric acid were added at 0° C. 150 ml fuming nitric acid. 40.0 g of 2,6-dibromo-3-methoxypyridine (example E2) were added portionwise to this mixture at 0° C. The reaction mixture was stirred for 45 minutes at 0° C. and then heated to 65° C. for 2 h. The mixture was poured into 2 l of crushed ice and stored at 0° C. overnight. The resulting precipitate was filtered, washed with water and dried under vacuum to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]([Br:14])[N:7]=1>S(=O)(=O)(O)O>[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[C:8]([Br:14])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)Br
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
stored at 0° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=NC(=C(C=C1OC)[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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